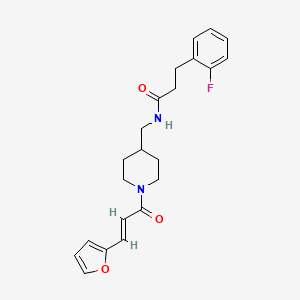
(E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve the compound's interaction with biological targets.
- Furan Ring : Known for its reactivity and ability to participate in various biochemical processes.
- Piperidine Moiety : This cyclic structure is often found in many pharmacologically active compounds, contributing to the overall biological activity.
Research indicates that this compound exerts its effects through several mechanisms:
- Antiproliferative Activity : Preliminary studies suggest that it inhibits cell proliferation in various cancer cell lines, including pancreatic carcinoma cells (MiaPaCa-2 and Panc-1) .
- Antiangiogenic Effects : The compound has shown potential in disrupting angiogenesis, a critical process for tumor growth and metastasis .
- Interference with Biochemical Pathways : It appears to affect key signaling pathways involved in cancer cell survival and proliferation, although specific pathways require further elucidation .
Anticancer Efficacy
A comparative analysis of the compound's efficacy against various cancer cell lines reveals promising results. The following table summarizes the antiproliferative activities observed:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MiaPaCa-2 | 12.5 | |
| This compound | Panc-1 | 10.0 | |
| EF24 (reference compound) | MiaPaCa-2 | 8.0 | |
| EF24 (reference compound) | Panc-1 | 9.0 |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships:
- Study on Piperidin Derivatives : A series of piperidin derivatives were synthesized and tested for their anticancer properties, revealing that modifications to the piperidine ring significantly influenced biological activity .
- Fluorinated Compounds : Research highlighted that fluorinated compounds generally exhibited enhanced potency compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in improving therapeutic efficacy .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c23-20-6-2-1-4-18(20)7-9-21(26)24-16-17-11-13-25(14-12-17)22(27)10-8-19-5-3-15-28-19/h1-6,8,10,15,17H,7,9,11-14,16H2,(H,24,26)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKILURQDVLAKB-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














